4-(4-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the trifluoromethylation of a pyridine derivative, followed by the formation of a piperazine ring. The pyrimidine ring is then introduced through a cyclization reaction, and finally, the morpholine ring is added via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
4-(4-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as targeting specific enzymes or receptors involved in disease processes.
Industry: It is used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups in the compound can enhance its binding affinity and selectivity for these targets. This interaction can modulate the activity of the target, leading to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-((4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino)propan-2-ol: This compound also contains a trifluoromethyl-pyridine structure and is used in similar applications.
Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate: Another compound with a trifluoromethyl-pyridine structure, known for its potent biological activities.
Uniqueness
4-(4-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O/c1-14-13-17(25-18(23-14)28-9-11-29-12-10-28)27-7-5-26(6-8-27)16-4-2-3-15(24-16)19(20,21)22/h2-4,13H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMVGTMINZLJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.